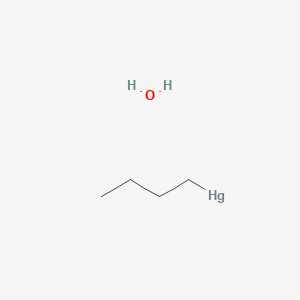
Butylmercury;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylmercury hydrate is an organomercury compound that consists of a butyl group attached to a mercury atom, which is further bonded to a hydrate Organomercury compounds are known for their significant biological and chemical activities, and butylmercury hydrate is no exception
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butylmercury hydrate typically involves the reaction of butylmercury chloride with water. The reaction is carried out under controlled conditions to ensure the formation of the hydrate. The general reaction can be represented as follows:
C4H9HgCl+H2O→C4H9HgOH+HCl
Industrial Production Methods
Industrial production of butylmercury hydrate involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The use of catalysts and other additives may also be employed to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Butylmercury hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butylmercury oxide.
Reduction: Reduction reactions can convert butylmercury hydrate to butylmercury.
Substitution: The hydrate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Butylmercury oxide.
Reduction: Butylmercury.
Substitution: Various butylmercury derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Butylmercury hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of certain polymers and as a stabilizer in the manufacture of plastics.
Wirkmechanismus
The mechanism of action of butylmercury hydrate involves its interaction with biological molecules, particularly thiol groups in proteins and enzymes. The mercury atom in the compound forms strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its antimicrobial properties and its potential toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methylmercury hydrate
- Ethylmercury hydrate
- Phenylmercury hydrate
Comparison
Butylmercury hydrate is unique due to its butyl group, which imparts different chemical and biological properties compared to other organomercury hydrates. For example, methylmercury hydrate is more toxic and has a higher affinity for biological membranes, while phenylmercury hydrate is more stable and less reactive. The butyl group in butylmercury hydrate provides a balance between reactivity and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
21467-88-9 |
|---|---|
Molekularformel |
C4H11HgO |
Molekulargewicht |
275.72 g/mol |
IUPAC-Name |
butylmercury;hydrate |
InChI |
InChI=1S/C4H9.Hg.H2O/c1-3-4-2;;/h1,3-4H2,2H3;;1H2 |
InChI-Schlüssel |
BLJCDEIDQDTXPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Hg].O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


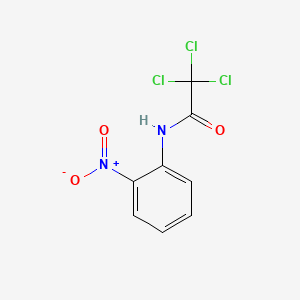


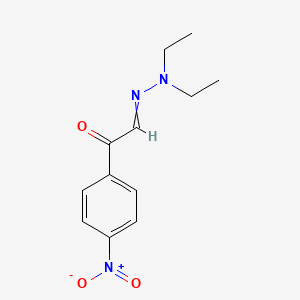
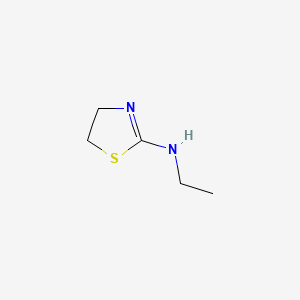
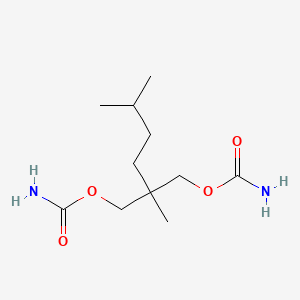

phosphanium](/img/structure/B14706069.png)

![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)

![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)


